molecular formula C9H11NO5 B13711329 2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid CAS No. 1146290-32-5

2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid

Cat. No.: B13711329
CAS No.: 1146290-32-5
M. Wt: 213.19 g/mol
InChI Key: ZAEBEGUUFLRDSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid involves several steps. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research labs can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxyl group can yield alcohols.

Scientific Research Applications

2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding to enzymes or receptors. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

1146290-32-5

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

2-(2-hydroxy-4-methoxycarbonyl-5-methyl-1H-pyrrol-3-yl)acetic acid

InChI

InChI=1S/C9H11NO5/c1-4-7(9(14)15-2)5(3-6(11)12)8(13)10-4/h10,13H,3H2,1-2H3,(H,11,12)

InChI Key

ZAEBEGUUFLRDSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)O)CC(=O)O)C(=O)OC

Origin of Product

United States

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